Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate
Description
Properties
Molecular Formula |
C12H18N2O4 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 2-aminopyrrole-1,3-dicarboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-5-17-10(15)8-6-7-14(9(8)13)11(16)18-12(2,3)4/h6-7H,5,13H2,1-4H3 |
InChI Key |
BDWYLCBLJNCWHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C=C1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr reaction, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.
Introduction of the Boc Protecting Group: The Boc (tert-butoxycarbonyl) protecting group is introduced to the amino group to prevent unwanted reactions during subsequent steps.
Esterification: The carboxylic acid group is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted pyrrole derivatives.
Oxidation: Oxo derivatives of the pyrrole ring.
Reduction: Amine derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate is a chemical compound with several applications in scientific research, including medicinal chemistry, organic synthesis, biological studies, and industrial applications. The compound is used as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders. It serves as a building block for synthesizing more complex molecules in organic chemistry and is used in studying enzyme inhibitors and receptor ligands. It is also employed in developing new materials and catalysts.
Scientific Research Applications
- Medicinal Chemistry this compound is used as an intermediate in synthesizing pharmaceutical compounds.
- Organic Synthesis As a building block, this compound helps create more complex molecules.
- Biological Studies This compound is used in the study of enzyme inhibitors and receptor ligands.
- Industrial Applications this compound is used to develop new materials and catalysts.
Molecular docking study and molecular dynamics simulation
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate has been studied using molecular docking and molecular dynamics simulation . The crystal structure of ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate has been determined . Computational drug-likeness and pharmacokinetics indicate that the compound has good drug-like properties and friendly pharmacokinetics, making it a valuable candidate to be explored for additional structural modification to act as a potential inhibitor of AChE and α‐glycosidase enzymes .
Development of novel heterocyclic amino acids
Mechanism of Action
The mechanism of action of Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
The following table summarizes key differences between Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate and structurally related compounds:
*Hypothetical data for the target compound, inferred from analogs.
Functional Group Impact on Properties
Boc vs. Methyl vs. Hydrogen at Position 1
- Boc Group : Introduces steric bulk and acid-labile protection. Enhances solubility in organic solvents (e.g., dichloromethane) and stabilizes the pyrrole nitrogen during reactions .
- Methyl Group : Smaller substituent, leading to reduced steric hindrance. Likely increases reactivity at the pyrrole nitrogen compared to Boc .
- Hydrogen (Unprotected) : Results in a reactive NH group, making the compound susceptible to oxidation or undesired side reactions .
Amino Group Position
- The 2-amino group (in the Boc-protected and methyl analogs) vs. the 3-amino group (in the benzyl-substituted compound ) alters electronic distribution. A 2-amino group may enhance intramolecular hydrogen bonding, affecting crystallization behavior.
Benzyl Substituent
Stability and Reactivity Trends
- Boc-Protected Compound : Expected to exhibit superior stability in basic/neutral conditions but cleavable under acidic conditions (e.g., trifluoroacetic acid).
- Methyl Analog : Less stable than Boc-protected derivative due to weaker electron-donating effects .
- Unprotected Analog : Highly reactive, limiting its utility in multi-step syntheses without in situ protection .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the pyrrole nitrogen, followed by esterification. Key steps include:
- Using Boc anhydride under basic conditions (e.g., DMAP or pyridine) for protection.
- Optimizing solvent choice (e.g., DMF or THF) and temperature (0–25°C) to minimize side reactions.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
- Yields can be improved by controlling moisture levels and reaction time .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : H NMR confirms the Boc group (singlet at ~1.4 ppm for tert-butyl), ester methylene (quartet at ~4.2 ppm), and aromatic protons (6.5–7.5 ppm). C NMR identifies carbonyl carbons (Boc: ~150 ppm; ester: ~165 ppm).
- IR : Peaks at ~1700 cm (C=O stretch of ester and carbamate) and ~3350 cm (N-H stretch of amino group).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]) and fragmentation patterns.
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the amino group while retaining the Boc protection?
- Methodological Answer :
- Acylation/alkylation : Use mild electrophiles (e.g., acetyl chloride) in the presence of a base (NaHCO) to target the amino group.
- Coupling reactions : Employ EDC/HOBt for amide bond formation without Boc cleavage.
- Protection compatibility : Avoid strong acids/bases to prevent Boc deprotection. Monitor reactions via TLC or in situ IR to track progress .
Q. How can computational methods like DFT predict reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.
- Electrostatic Potential Maps : Highlight nucleophilic (amino group) and electrophilic (ester carbonyl) regions.
- Transition State Analysis : Simulate reaction pathways (e.g., Boc deprotection) to optimize activation energy and solvent effects.
- Validate predictions with experimental kinetic data .
Q. How can researchers resolve contradictions in reported reaction yields or biological activities of derivatives?
- Methodological Answer :
- Systematic Screening : Vary solvents, catalysts, and temperatures in a controlled design (e.g., DoE: Design of Experiments).
- Kinetic Profiling : Use in situ monitoring (Raman spectroscopy) to identify intermediate species or side reactions.
- Meta-Analysis : Compare literature data to isolate variables (e.g., substituent effects, steric hindrance) influencing outcomes.
- Reproducibility Checks : Replicate studies under standardized conditions (e.g., inert atmosphere, anhydrous solvents) .
Q. What experimental approaches optimize the Boc deprotection step in multi-step syntheses?
- Methodological Answer :
- Acidic Conditions : Use TFA in DCM (1:10 v/v) at 0°C for 1–2 hours to cleave Boc without ester hydrolysis.
- Alternative Reagents : HCl/dioxane (4M) for milder deprotection.
- Workup Optimization : Neutralize with aqueous NaHCO and extract with ethyl acetate to isolate the deprotected amine.
- Monitoring : Track Boc removal via loss of tert-butyl signals in H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
